molecular formula C8H5BrClF3O B15314778 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol

3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B15314778
M. Wt: 289.47 g/mol
InChI Key: ONTXDZYLWLEIBL-UHFFFAOYSA-N
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Description

1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-chlorophenol: Similar structure but lacks the trifluoromethyl group.

    1-(3-bromo-4-chlorophenyl)ethanone: Similar structure but with a ketone group instead of the trifluoromethyl group.

    (3-bromo-4-chlorophenyl)boronic acid: Similar structure but with a boronic acid group.

Uniqueness

1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrClF3O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

ONTXDZYLWLEIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Cl

Origin of Product

United States

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